molecular formula C15H15N B2488712 5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine CAS No. 4513-01-3

5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine

Cat. No.: B2488712
CAS No.: 4513-01-3
M. Wt: 209.292
InChI Key: VTSFLGMBTHXJSM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the alkylation of iminodibenzyl with methylating agents, followed by cyclization to form the desired tricyclic structure .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to ensure product quality .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different pharmacological properties .

Scientific Research Applications

5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. This substitution can lead to differences in how the compound interacts with molecular targets compared to its unsubstituted counterparts .

Biological Activity

5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine is a compound belonging to the dibenzo[b,f]azepine class, which has garnered attention due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Dibenzo[b,f]azepines

Dibenzo[b,f]azepines are a class of compounds known for their diverse pharmacological activities, including antidepressant, anxiolytic, and antipsychotic effects. This compound is structurally related to several clinically used medications such as imipramine and carbamazepine, which are utilized in the treatment of mood disorders and epilepsy respectively .

The biological activity of this compound primarily revolves around its interaction with various molecular targets:

  • SIRT2 Inhibition : Recent studies have identified this compound as a selective inhibitor of SIRT2 (Sirtuin 2), a protein involved in deacetylation processes that regulate cellular functions. The compound demonstrated an IC50 value of 18 μM against SIRT2, indicating significant potency .
  • Antiproliferative Activity : In cellular assays using MCF-7 breast cancer cells, the compound showed antiproliferative effects at concentrations around 30 μM. This suggests potential applications in cancer therapeutics .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
SIRT2 InhibitionIC50 = 18 μM; selective over SIRT1
AntiproliferativeActive against MCF-7 cells at 30 μM
Antidepressant EffectsRelated to known antidepressants like imipramine
Anticancer PotentialInvestigated for effects on various cancer cell lines

Case Study: Selective SIRT2 Inhibitors

In a study focused on the development of novel SIRT2 inhibitors, this compound was synthesized and characterized. The results indicated not only its inhibitory effects on SIRT2 but also its selectivity compared to other sirtuins. This selectivity is crucial for minimizing side effects associated with broader sirtuin inhibition .

Pharmacological Applications

The potential pharmacological applications of this compound include:

  • Antidepressant Therapy : Given its structural similarity to established antidepressants, it may serve as a candidate for treating depression.
  • Cancer Treatment : Its antiproliferative properties suggest it could be explored further for oncological applications.
  • Neurodegenerative Diseases : By targeting SIRT2, it may play a role in treating conditions associated with neurodegeneration.

Properties

IUPAC Name

11-methyl-5,6-dihydrobenzo[b][1]benzazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N/c1-16-14-8-4-2-6-12(14)10-11-13-7-3-5-9-15(13)16/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSFLGMBTHXJSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2CCC3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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